

In-Depth Technical Guide: 5'-O-DMT-3'-O-TBDMS-N-acetylcytidine

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Compound of Interest

Compound Name: 5'-O-DMT-3'-O-TBDMS-Ac-rC

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-DMT-3'-O-TBDMS-N-acetylcytidine (**5'-O-DMT-3'-O-TBDMS-Ac-rC**), a crucial building block in the chemical synthesis of ribonucleic acid (RNA). Its protected functional groups allow for the precise and controlled assembly of RNA oligonucleotides, which are instrumental in various fields, including therapeutics, diagnostics, and fundamental biological research.

Core Molecular Data

The fundamental properties of **5'-O-DMT-3'-O-TBDMS-Ac-rC** are summarized below. This modified cytidine ribonucleoside is designed for use in solid-phase phosphoramidite chemistry, the standard method for oligonucleotide synthesis.

Property	Value	References
Molecular Weight	701.88 g/mol	[1][2][3]
Molecular Formula	C38H47N3O8Si	[1][2][3][4]
CAS Number	123956-65-0	[2][3][4]
Appearance	White to off-white solid	[3]
Purity	Typically ≥97% by HPLC	[5]
Solubility	Soluble in Acetonitrile, DMF, and DMSO	[3][5]
Storage Conditions	Store at -20°C, protect from light.	[1][2][3][5]

Role in Oligonucleotide Synthesis

5'-O-DMT-3'-O-TBDMS-Ac-rC is a protected ribonucleoside monomer used in the 3' to 5' synthesis of RNA oligonucleotides.[6] The protecting groups serve critical functions:

- **5'-O-Dimethoxytrityl (DMT):** This acid-labile group protects the 5'-hydroxyl function. Its removal (detritylation) at the start of each coupling cycle allows for the stepwise addition of the next nucleotide.[7][8]
- **3'-O-tert-Butyldimethylsilyl (TBDMS):** This bulky silyl ether protects the 3'-hydroxyl group, preventing unwanted side reactions and directing the phosphoramidite chemistry to the correct position.
- **N-Acetyl (Ac):** This group protects the exocyclic amine of the cytidine base, preventing modification during the synthesis cycles.[8]

This strategic protection scheme ensures the fidelity and efficiency of RNA synthesis. The molecule is typically converted into a phosphoramidite by reacting its 2'-hydroxyl group before being used in an automated synthesizer.[9]

Experimental Protocols

While the specific synthesis of **5'-O-DMT-3'-O-TBDMS-Ac-rC** is a multi-step process often performed by specialized suppliers, a more relevant protocol for the target audience is its application in solid-phase RNA synthesis. The following is a generalized protocol for a single coupling cycle using a protected cytidine phosphoramidite derived from the title compound.

Protocol: Single Coupling Cycle in Solid-Phase RNA Synthesis

This protocol outlines the four main steps for adding one nucleotide to a growing RNA chain attached to a solid support (e.g., Controlled Pore Glass, CPG).

1. Detritylation (5'-Deprotection):

- Objective: To remove the DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support, making it available for the next coupling reaction.
- Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an inert solvent like Dichloromethane (DCM).
- Procedure:
 - The solid support is washed with anhydrous acetonitrile.
 - A solution of 3% DCA in DCM is passed through the synthesis column for approximately 1-2 minutes.
 - The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the cleaved DMT cation can be used to quantify the efficiency of the previous coupling step.

2. Coupling (Chain Elongation):

- Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the support and the incoming phosphoramidite monomer.
- Reagents:
 - The phosphoramidite version of **5'-O-DMT-3'-O-TBDMS-Ac-rC** dissolved in anhydrous acetonitrile.
 - An activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI), in anhydrous acetonitrile.
- Procedure:
 - The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

- The reaction is allowed to proceed for a few minutes. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group.

3. Capping:

- Objective: To block any unreacted 5'-hydroxyl groups that failed to couple with the phosphoramidite, preventing the formation of deletion-mutant sequences.
- Reagents:
 - Capping Reagent A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine or Lutidine.
 - Capping Reagent B: N-Methylimidazole in THF.
- Procedure:
 - The two capping reagents are delivered to the column, and the mixture is allowed to react for 1-2 minutes.
 - The acetic anhydride acetylates the unreacted 5'-hydroxyl groups, rendering them inert for subsequent cycles.
 - The column is washed with acetonitrile.

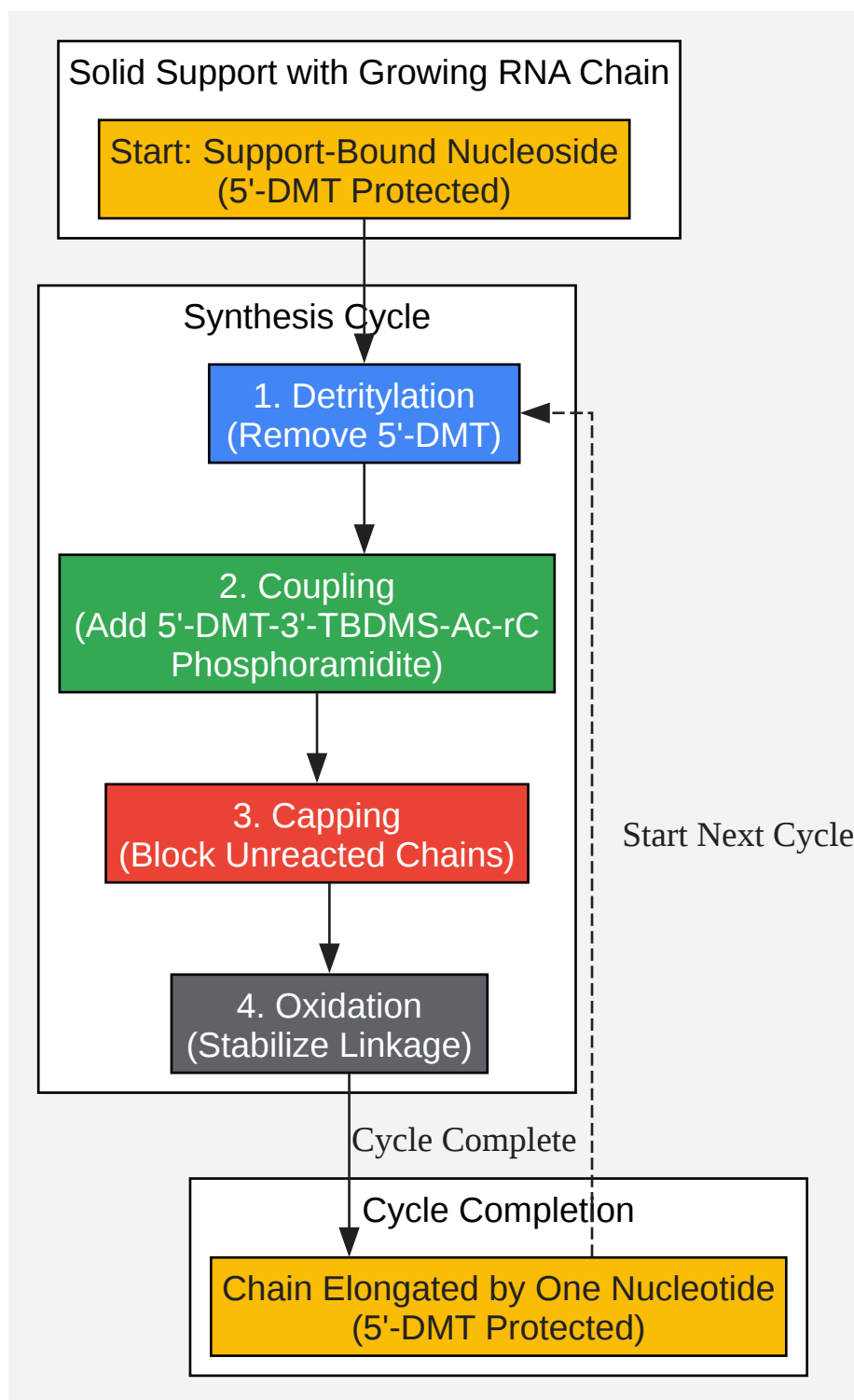
4. Oxidation:

- Objective: To convert the newly formed, unstable phosphite triester linkage into a more stable pentavalent phosphate triester.
- Reagent: A solution of iodine (I₂) in a mixture of THF, pyridine, and water.
- Procedure:
 - The iodine solution is passed through the column.
 - The reaction is rapid, typically completing within a minute.
 - The column is washed with acetonitrile to remove excess iodine and other reagents.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Experimental Workflow Visualization

The logical flow of using a protected nucleoside like **5'-O-DMT-3'-O-TBDMS-Ac-rC** in a standard automated RNA synthesis cycle is depicted below.



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